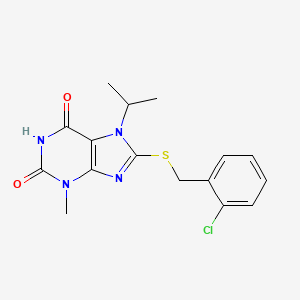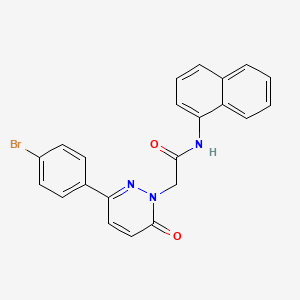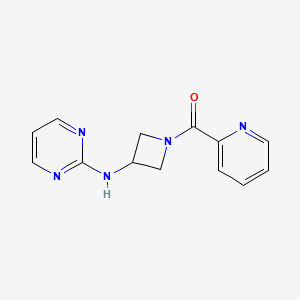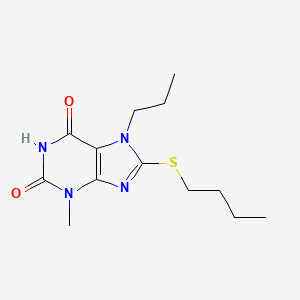![molecular formula C7H14ClNO2 B2388035 Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride CAS No. 1969288-25-2](/img/structure/B2388035.png)
Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride” is a synthetic amino acid. It has a molecular weight of 179.65 . The IUPAC name for this compound is 2-((1S,3R)-3-aminocyclopentyl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride” is 1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Diagnostic Imaging and Cancer Detection
- Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride, specifically labeled as [11C] Carboxyl-labeled 1-aminocyclopentane-carboxylic acid ([11C] ACPC), has been utilized in tumor-scanning procedures. Its quick clearance from the blood allows imaging within the useful life of C-11, making it a promising agent for cancer diagnosis. Preliminary clinical trials have shown that it can provide valuable information about tumor sites without any toxic effects, suggesting its potential in cancer diagnostics (Hübner et al., 1977).
PET Radioligand for α7-nAChR Imaging
- The compound has been explored as a potential PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR). Its derivative, 5-(5-(6-[(11)C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole [(11)C]rac-(1), was synthesized and showed promising results in mice. It successfully penetrated the blood-brain barrier and specifically labeled neuronal α7-nAChRs, indicating its potential as a tracer for mapping these receptors in the brain (Gao et al., 2012).
Cardioprotective Effects
- Rosmarinic acid, a compound related to Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride, has shown significant cardioprotective effects. It was found to protect against cardiac dysfunction and fibrosis following myocardial infarction. This was attributed to its ability to alter expression levels of angiotensin-converting enzyme, ACE2, angiotensin type 1 receptor, and p38 MAPK, highlighting its therapeutic potential in cardiac conditions (Liu et al., 2016).
Influence on Feed Efficiency and Muscling in Cattle
- The compound, in the form of ractopamine hydrochloride (RAC), has been utilized in the feedlot industry to influence feed efficiency, daily gain, and carcass leanness in animals raised for their meat. Studies have investigated its interaction with dietary protein concentration and its effects on performance and carcass characteristics, providing insights into optimal livestock management practices (Hales et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary targets of the compound “2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride" . .
Propriétés
IUPAC Name |
2-[(1S,2R)-2-aminocyclopentyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWTTUUAOPHGL-RIHPBJNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2387952.png)
![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2387955.png)


![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2387964.png)



![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)
![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)